![molecular formula C17H18N2O3 B11951881 N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11951881.png)
N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZOIC ACID (4-ETHOXY-3-METHOXYBENZYLIDENE)HYDRAZIDE is a chemical compound with the molecular formula C17H18N2O3 and a molecular weight of 298.345 g/mol . This compound is part of the hydrazide family, which is known for its diverse biological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .
Preparation Methods
The synthesis of BENZOIC ACID (4-ETHOXY-3-METHOXYBENZYLIDENE)HYDRAZIDE typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with benzoic acid hydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Chemical Reactions Analysis
BENZOIC ACID (4-ETHOXY-3-METHOXYBENZYLIDENE)HYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BENZOIC ACID (4-ETHOXY-3-METHOXYBENZYLIDENE)HYDRAZIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of BENZOIC ACID (4-ETHOXY-3-METHOXYBENZYLIDENE)HYDRAZIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as laccase, which is involved in the growth of phytopathogenic fungi . The compound’s antifungal activity is attributed to its ability to disrupt the cell wall synthesis of fungi, leading to cell death .
Comparison with Similar Compounds
BENZOIC ACID (4-ETHOXY-3-METHOXYBENZYLIDENE)HYDRAZIDE is unique compared to other similar compounds due to its specific substituents on the benzene ring, which enhance its biological activity. Similar compounds include:
4-Hydroxybenzoic acid hydrazide: Known for its antifungal properties.
Salicylic aldehyde hydrazide: Exhibits significant antibacterial activity.
Vanillin hydrazide: Used in the synthesis of various bioactive molecules.
These compounds share similar structural features but differ in their specific substituents and biological activities.
Properties
Molecular Formula |
C17H18N2O3 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H18N2O3/c1-3-22-15-10-9-13(11-16(15)21-2)12-18-19-17(20)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,19,20)/b18-12+ |
InChI Key |
BUHMFHFASXQKRQ-LDADJPATSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


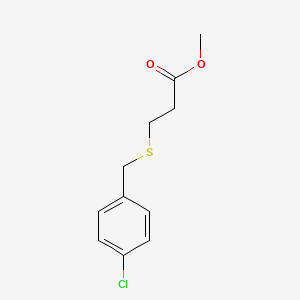


![7,7-Dimethylbicyclo[4.1.1]octa-2,4-diene](/img/structure/B11951814.png)

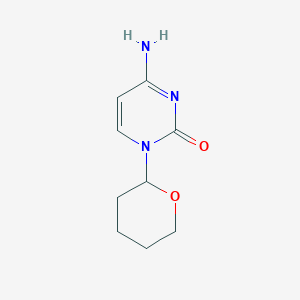
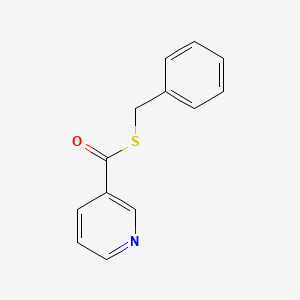
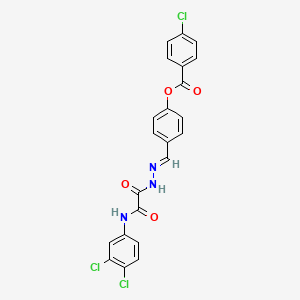
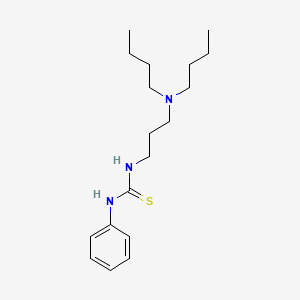

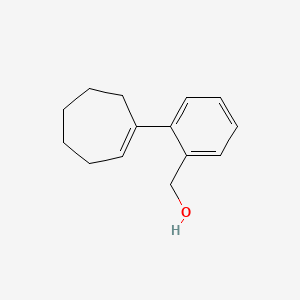
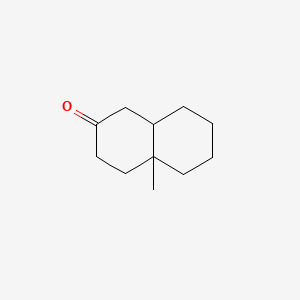
![Dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B11951894.png)

